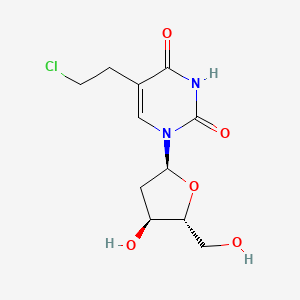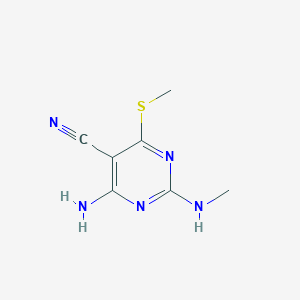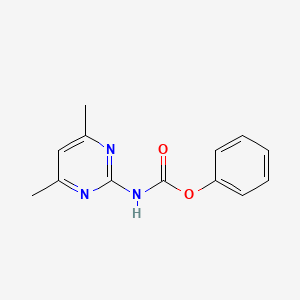
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenoxy group attached to the pyrimidine ring, along with a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings
Mecanismo De Acción
The mechanism of action of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophenol: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
N-methylpyrimidine-4-carboxamide: A related compound with similar structural features but lacking the aminophenoxy group.
Uniqueness
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is unique due to the presence of both the aminophenoxy and carboxamide groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
827042-52-4 |
|---|---|
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
6-(3-aminophenoxy)-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-14-12(17)10-6-11(16-7-15-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3,(H,14,17) |
Clave InChI |
GCLKXTOOAPBDBW-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)



![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)







